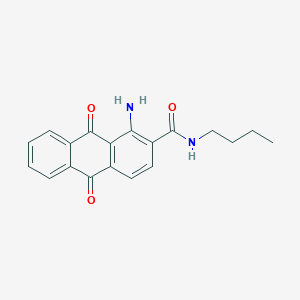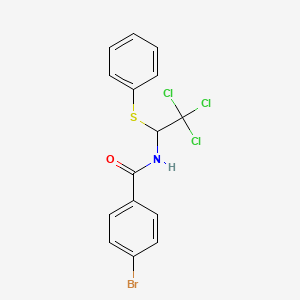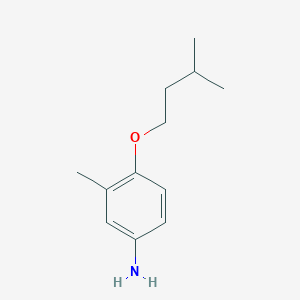![molecular formula C19H20N4O4 B11709782 N'~1~,N'~5~-bis[(E)-(2-hydroxyphenyl)methylidene]pentanedihydrazide](/img/structure/B11709782.png)
N'~1~,N'~5~-bis[(E)-(2-hydroxyphenyl)methylidene]pentanedihydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’1,N’5-BIS[(E)-(2-HYDROXYPHENYL)METHYLIDENE]PENTANEDIHYDRAZIDE is a Schiff base hydrazone compound Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds Hydrazones, a subclass of Schiff bases, are formed by the reaction of hydrazines with aldehydes or ketones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’1,N’5-BIS[(E)-(2-HYDROXYPHENYL)METHYLIDENE]PENTANEDIHYDRAZIDE typically involves the condensation reaction between 2-hydroxybenzaldehyde and pentanedihydrazide. The reaction is usually carried out in an ethanol solvent with a catalytic amount of glacial acetic acid. The mixture is refluxed for several hours to ensure complete reaction, followed by cooling and filtration to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’1,N’5-BIS[(E)-(2-HYDROXYPHENYL)METHYLIDENE]PENTANEDIHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives.
Scientific Research Applications
N’1,N’5-BIS[(E)-(2-HYDROXYPHENYL)METHYLIDENE]PENTANEDIHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound has shown potential as an enzyme inhibitor and may be used in studies related to enzyme activity and inhibition.
Medicine: Research has indicated potential pharmacological applications, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N’1,N’5-BIS[(E)-(2-HYDROXYPHENYL)METHYLIDENE]PENTANEDIHYDRAZIDE involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various effects. For example, the compound may inhibit enzyme activity by binding to the active site or interacting with essential metal ions required for enzyme function .
Comparison with Similar Compounds
Similar Compounds
N’1,N’5-BIS[(E)-(2-METHOXYBENZYLIDENE)PENTANEDIHYDRAZIDE: Similar structure but with methoxy groups instead of hydroxy groups.
N’1,N’5-BIS[(E)-(2-ETHOXYBENZYLIDENE)PENTANEDIHYDRAZIDE: Similar structure but with ethoxy groups instead of hydroxy groups.
N’1,N’5-BIS[(E)-(2,5-DIMETHOXYBENZYLIDENE)PENTANEDIHYDRAZIDE: Similar structure but with dimethoxy groups instead of hydroxy groups.
Uniqueness
N’1,N’5-BIS[(E)-(2-HYDROXYPHENYL)METHYLIDENE]PENTANEDIHYDRAZIDE is unique due to the presence of hydroxy groups, which can form hydrogen bonds and enhance its reactivity and binding affinity with metal ions and biological molecules. This makes it particularly useful in applications requiring strong and specific interactions.
Properties
Molecular Formula |
C19H20N4O4 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
N,N'-bis[(E)-(2-hydroxyphenyl)methylideneamino]pentanediamide |
InChI |
InChI=1S/C19H20N4O4/c24-16-8-3-1-6-14(16)12-20-22-18(26)10-5-11-19(27)23-21-13-15-7-2-4-9-17(15)25/h1-4,6-9,12-13,24-25H,5,10-11H2,(H,22,26)(H,23,27)/b20-12+,21-13+ |
InChI Key |
RQEQVAALSKEUAT-ZIOPAAQOSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CCCC(=O)N/N=C/C2=CC=CC=C2O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CCCC(=O)NN=CC2=CC=CC=C2O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Benzylamino)-1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propan-1-one](/img/structure/B11709699.png)
![4-bromo-N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]benzamide](/img/structure/B11709705.png)
![(5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11709720.png)

![N-[2-(dimethylamino)ethyl]-3,5-dimethyladamantane-1-carboxamide](/img/structure/B11709734.png)
![4-bromo-N-[4-bromo-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B11709743.png)



![2-[Bis(1-methylethyl)amino]ethyl decanoate](/img/structure/B11709776.png)


![4-bromo-2-{(E)-[(1-{[(E)-(4-methoxyphenyl)methylidene]amino}-4-phenyl-1H-imidazol-2-yl)imino]methyl}phenol](/img/structure/B11709795.png)

